molecular formula C9H11F B15308835 2-Ethynyl-6-fluorospiro[3.3]heptane

2-Ethynyl-6-fluorospiro[3.3]heptane

Cat. No.: B15308835
M. Wt: 138.18 g/mol
InChI Key: LEOOHTDNOHTDON-UHFFFAOYSA-N
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Description

2-Ethynyl-6-fluorospiro[33]heptane is a chemical compound with the molecular formula C9H11F It is characterized by a spirocyclic structure, which includes a fluorine atom and an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethynyl-6-fluorospiro[3.3]heptane typically involves the reaction of a suitable precursor with fluorine and ethynylating agents. One common method involves the use of a spirocyclic precursor, which undergoes fluorination followed by ethynylation under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-6-fluorospiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alkenes or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alkenes or alkanes. Substitution reactions can result in the replacement of the fluorine atom with other functional groups.

Scientific Research Applications

2-Ethynyl-6-fluorospiro[3.3]heptane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethynyl-6-fluorospiro[3.3]heptane involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. The spirocyclic structure provides rigidity, which can affect the compound’s overall behavior in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethynyl-6-chlorospiro[3.3]heptane
  • 2-Ethynyl-6-bromospiro[3.3]heptane
  • 2-Ethynyl-6-iodospiro[3.3]heptane

Uniqueness

2-Ethynyl-6-fluorospiro[3.3]heptane is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it different from its halogenated counterparts, which may have varying reactivity and applications.

Properties

Molecular Formula

C9H11F

Molecular Weight

138.18 g/mol

IUPAC Name

6-ethynyl-2-fluorospiro[3.3]heptane

InChI

InChI=1S/C9H11F/c1-2-7-3-9(4-7)5-8(10)6-9/h1,7-8H,3-6H2

InChI Key

LEOOHTDNOHTDON-UHFFFAOYSA-N

Canonical SMILES

C#CC1CC2(C1)CC(C2)F

Origin of Product

United States

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